molecular formula C10H9BrO3 B1292007 6-Bromochroman-2-carboxylic acid CAS No. 99199-54-9

6-Bromochroman-2-carboxylic acid

Cat. No.: B1292007
CAS No.: 99199-54-9
M. Wt: 257.08 g/mol
InChI Key: LDOBEICKZURYCC-UHFFFAOYSA-N
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Description

Contextualization within Chroman and Brominated Organic Compounds Research

The significance of 6-Bromochroman-2-carboxylic acid can be best understood by examining the importance of its core components: the chroman scaffold and the bromine substituent.

The chroman framework is a privileged structure in medicinal chemistry, meaning it is a molecular scaffold that is frequently found in biologically active compounds. nih.govijrpc.com Chroman and its derivatives, such as chroman-4-ones, are integral to the design and synthesis of new therapeutic agents. nih.govacs.org The chroman ring system is a core component of various natural products, including flavonoids, and has been associated with a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties. nih.govnih.gov The structural rigidity and the ability to introduce various substituents make the chroman core an attractive starting point for developing libraries of compounds for drug discovery. ijrpc.comnih.gov

The introduction of a bromine atom onto the chroman structure, a process known as halogenation, significantly influences the compound's chemical and biological characteristics. chemimpex.com Bromination is a fundamental transformation in organic synthesis that can enhance the reactivity of a molecule, making it a more versatile intermediate for further chemical modifications. acs.org The presence of bromine can increase the biological activity of a compound and is a common feature in many pharmaceuticals. researchgate.net In the case of this compound, the bromine atom at the 6-position enhances its reactivity, making it a valuable tool for synthetic chemists. chemimpex.comchemimpex.com Bromine's high reactivity, often orders of magnitude greater than chlorine, allows for specific chemical reactions and the formation of novel molecular architectures. researchgate.net

Historical Perspective of Chroman-2-carboxylic Acid Derivatives in Synthetic Chemistry

The synthesis of chromone-2-carboxylic acids, closely related to chroman-2-carboxylic acids, has a long history, with early methods involving the decarboxylation of a precursor molecule. ijrpc.com Over time, more efficient and higher-yielding synthetic routes have been developed. ijrpc.comnih.gov The development of microwave-assisted synthesis has been a significant step forward, dramatically reducing reaction times and improving yields and product purity. nih.govresearchgate.net For instance, a microwave-assisted process for synthesizing 6-bromochromone-2-carboxylic acid achieved a yield of 87%. nih.gov These advancements in synthetic methodology have made chroman-2-carboxylic acid derivatives more accessible for research and development, paving the way for the exploration of their potential applications. The ability to produce these compounds efficiently and with a high degree of purity is crucial for their use in creating libraries of compounds for structure-activity relationship studies. nih.gov

Current Research Landscape and Emerging Trends for this compound

Current research on this compound is focused on its application as a key intermediate in the synthesis of a variety of functional molecules. chemimpex.com Researchers are actively exploring its use in creating new pharmaceuticals, particularly for neurological disorders, as well as in the development of novel materials with enhanced properties. chemimpex.com The versatility of this compound allows for the preparation of complex molecules, which is a critical aspect of modern drug discovery and materials science. chemimpex.com

An emerging trend is the use of enzymatic resolution to produce optically pure (S) and (R)-enantiomers of related compounds like 6-fluoro-chroman-2-carboxylic acid. rsc.org This highlights a growing interest in the stereochemistry of chroman derivatives, as the specific three-dimensional arrangement of atoms can significantly impact biological activity. mdpi.commdpi.com The development of efficient and environmentally friendly synthetic methods, such as the sequential biphasic batch resolution, is also a key area of focus, aiming to make these valuable building blocks more readily available for a wide range of applications. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOBEICKZURYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625146
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99199-54-9
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromochroman 2 Carboxylic Acid

Strategic Approaches to the Chroman Skeleton Formation

The assembly of the chroman ring is a focal point of synthetic organic chemistry, with numerous strategies developed to achieve this outcome. These methods often focus on forming the key carbon-oxygen and carbon-carbon bonds that define the heterocyclic ring system. The choice of strategy can be influenced by the desired substitution pattern, stereochemistry, and the availability of starting materials. Cyclization strategies are among the most common and powerful approaches. nih.gov

Cyclization Strategies for Chroman Ring Assembly

Cyclization reactions represent a direct and efficient means of constructing the bicyclic chroman framework. These intramolecular processes form the core heterocyclic ring from an acyclic precursor, often establishing stereocenters with high control.

The intramolecular oxy-Michael (or oxa-Michael) addition is a powerful method for forming the tetrahydropyran (B127337) ring of the chroman scaffold. rsc.orgacs.org This reaction involves the conjugate addition of a phenolic hydroxyl group to an α,β-unsaturated system, such as a ketone, ester, or thioester, tethered to the same molecule. rsc.orgrsc.orgorganicreactions.org The reaction is atom-economical and can be catalyzed by various means, including organocatalysts and metal-based systems, to achieve high yields and enantioselectivity. rsc.orgacs.org

Bifunctional organocatalysts, particularly those based on cinchona alkaloids, have proven effective in promoting the asymmetric synthesis of chroman derivatives via this pathway. rsc.orgrsc.org These catalysts can activate both the phenol (B47542) nucleophile and the Michael acceptor, facilitating the cyclization under mild conditions. rsc.org For instance, cinchona-alkaloid-urea-based catalysts have been used to synthesize various optically active 2-substituted chromans in high yields from phenol derivatives bearing an (E)-α,β-unsaturated ketone or thioester. rsc.orgrsc.org The resulting carbonyl group in the product allows for further structural modifications. rsc.org

Recent advancements have also demonstrated the use of chiral potassium catalysts, composed of chiral crown ethers and potassium tert-butoxide, for the intramolecular oxa-Michael addition of α,β-unsaturated esters containing an alcohol. chemrxiv.org This highlights the ongoing development of sustainable and effective catalysts for this transformation. The intramolecular Michael reaction is particularly advantageous as it often proceeds efficiently even when the β-carbon of the acceptor is sterically hindered, a notable difference from its intermolecular counterpart. organicreactions.org

Table 1: Catalysts in Intramolecular Oxy-Michael Additions for Chroman Synthesis

Catalyst TypeSpecific ExampleSubstrate TypeKey Features
Bifunctional OrganocatalystCinchona-alkaloid-ureaPhenol with α,β-unsaturated ketone/thioesterHigh yield and enantioselectivity for optically active chromans. rsc.orgrsc.org
Bifunctional Aminoboronic AcidArylboronic acid with chiral aminothioureaα,β-unsaturated carboxylic acidsEnantioselective conversion with high yields and ee's (up to 96%). organic-chemistry.org
Chiral Potassium BaseChiral crown ether with potassium tert-butoxideε- and ζ-Hydroxy-α,β-unsaturated estersEffective for substrates difficult to cyclize with organocatalysts. chemrxiv.org

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings, provides another strategic entry to the chroman skeleton. wikipedia.orgnih.gov This approach typically involves the intramolecular alkylation of a phenol ring. nih.gov The reaction proceeds via an electrophilic aromatic substitution, where a Lewis acid catalyst activates an alkylating agent. wikipedia.orgmt.com

A particularly effective variation is the tandem Friedel–Crafts alkylation–hemiketalization reaction. In this process, an electron-rich phenol reacts with an α,β-unsaturated ketoester in the presence of a chiral N,N'-dioxide/Sc(OTf)₃ complex. rsc.orgrsc.org This method allows for the direct and highly enantioselective synthesis of chiral 2,3-disubstituted chromans, achieving high yields and diastereoselectivities under mild conditions. rsc.orgrsc.org The intramolecular version of the Friedel-Crafts alkylation is especially useful when forming a stable 5- or 6-membered ring. wikipedia.org

Table 2: Key Features of Friedel-Crafts Alkylation for Chroman Synthesis

Reaction TypeCatalyst SystemSubstratesProduct TypeAdvantages
Tandem Alkylation-HemiketalizationChiral N,N'-dioxide/Sc(OTf)₃Electron-rich phenols, α,β-unsaturated ketoestersChiral 2,3-disubstituted chromansHigh enantioselectivity (up to 95% ee), high diastereoselectivity, high yields (up to 97%). rsc.orgrsc.org
Intramolecular AlkylationLewis Acids (e.g., AlCl₃)Phenolic compounds with an appropriate alkylating side chainFused tetralin structures (precursors)Key step in the total synthesis of complex natural products. nih.gov

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers a versatile route to chroman precursors. wikipedia.orgorganic-chemistry.org A convergent three-step method for synthesizing 2-substituted chromans begins with the Heck coupling of a 2-iodophenol (B132878) with an allylic alcohol. organic-chemistry.org This is followed by reduction and a subsequent Mitsunobu cyclization to furnish the chroman ring. organic-chemistry.org This sequence demonstrates excellent generality, allowing for the synthesis of a range of 2-aryl-, 2-heteroaryl-, and 2-alkylchromans. organic-chemistry.org

The intramolecular Heck reaction is also a powerful tool for constructing heterocyclic systems. chim.it By carefully designing the substrate, a palladium-catalyzed cyclization can form the chroman ring directly. This method is highly effective for creating both small and medium-sized rings and can be rendered enantioselective through the use of chiral ligands. chim.it Reductive Heck reactions, a variant where the typical β-hydride elimination is suppressed in favor of a reduction step, have also been employed in heterocycle synthesis, including the formation of 2,3-dihydrobenzofurans, which are structurally related to chromans. nih.gov

The Prins reaction, the acid-catalyzed condensation of a carbonyl compound with a homoallylic alcohol, has emerged as a powerful technique for the stereoselective synthesis of tetrahydropyran rings, the core of the chroman structure. nih.govmdpi.com The reaction proceeds through an oxocarbenium ion intermediate, which undergoes a π-cation cyclization. preprints.orgpreprints.org The high stereoselectivity often observed is attributed to the preferential axial attack of a nucleophile on the tetrahydropyran cation intermediate. preprints.org

This methodology has been successfully applied to the synthesis of chroman scaffolds. nih.gov For example, an asymmetric Prins cyclization catalyzed by a platinum complex has been reported for chroman synthesis. nih.gov Cooperative asymmetric catalysis using hydrogen chloride and chiral dual-hydrogen-bond donors has also enabled highly enantioselective Prins cyclizations of simple alkenyl aldehydes. organic-chemistry.org The versatility of the Prins reaction allows for its use in constructing complex polycyclic systems and in the total synthesis of natural products containing the tetrahydropyran motif. preprints.orgnih.gov

Ring-Contraction and Skeletal Editing Methodologies for Chroman Derivatives

While less common than direct cyclization, ring-contraction strategies offer an alternative approach to chroman-related structures. These methods involve the rearrangement of a larger ring system to form the desired smaller ring. rsc.orgwikipedia.org For instance, the ring contraction of thiochroman-4-ones, sulfur analogues of chromanones, has been studied. rsc.org Heating 3-bromothiochroman-4-one (B3253435) can lead to rearranged products. rsc.org Although direct application to 6-Bromochroman-2-carboxylic acid synthesis is not explicitly detailed, these skeletal editing methodologies represent a potential, albeit more complex, synthetic route. The regioselective ring-opening cyclization of spirocyclopropanes has also been used to construct the chromane (B1220400) skeleton, yielding highly substituted derivatives. rsc.org

Transition Metal-Catalyzed Cyclization Processes

The construction of the chroman skeleton can be effectively achieved through palladium-catalyzed carboetherification reactions. nih.gov This method involves the intramolecular cyclization of a phenol derivative containing an appropriately positioned alkene. Specifically, a substrate like a 2-(but-3-en-1-yl)phenol reacts with an aryl or alkenyl halide in the presence of a palladium catalyst. nih.gov This process concurrently forms a new carbon-oxygen (C-O) bond and a carbon-carbon (C-C) bond to yield the chroman ring structure. nih.gov The versatility of transition metal catalysis provides a pathway to various substituted chromans, which are valuable intermediates in organic synthesis. researchgate.netmdpi.commsu.edu

A general representation of this cyclization involves the reaction of an ortho-alkenyl phenol, which can be synthesized from a corresponding phenol and an allylic halide. The subsequent palladium-catalyzed step effects the ring closure.

Table 1: Representative Conditions for Pd-Catalyzed Chroman Synthesis

Component Example Role
Substrate 2-(But-3-en-1-yl)phenol Phenolic precursor with an alkene chain
Coupling Partner Aryl/Alkenyl Halide Introduces a substituent at the C-2 position
Catalyst Palladium(II) Acetate (Pd(OAc)₂) Facilitates the C-O and C-C bond formation nih.gov
Ligand Triphenylphosphine (PPh₃) Stabilizes the palladium catalyst
Base Cesium Carbonate (Cs₂CO₃) Promotes the reaction

| Solvent | Toluene or Dioxane | Reaction medium |

This table illustrates typical components and their functions in the palladium-catalyzed synthesis of the chroman ring system.

Introduction of the Bromine Atom at the C-6 Position

With the chroman-2-carboxylic acid (or its ester precursor) in hand, the next critical step is the regioselective introduction of a bromine atom onto the aromatic portion of the molecule.

Electrophilic Aromatic Substitution for Direct Bromination

The most common method for introducing a bromine atom onto an aromatic ring is through electrophilic aromatic substitution (EAS). khanacademy.org This reaction proceeds via a well-established two-step mechanism. libretexts.orglibretexts.orgmsu.edu

Generation of the Electrophile: A strong electrophile, typically Br⁺, is generated. When using molecular bromine (Br₂), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is required to polarize the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the aromatic ring. khanacademy.orguomustansiriyah.edu.iq

Formation of the Sigma Complex: The π electrons of the aromatic ring attack the electrophilic bromine atom. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org

Deprotonation and Restoration of Aromaticity: A weak base, often the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new bromine atom. This regenerates the stable aromatic system and yields the brominated product. libretexts.orgmsu.edu

Selective Bromination Reagents and Conditions (e.g., N-Bromosuccinimide, Br₂)

The choice of brominating agent is crucial for achieving high yield and selectivity.

Molecular Bromine (Br₂): This is a classic reagent for aromatic bromination. Its reaction with aromatic compounds that are not highly activated requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to increase its electrophilicity. uomustansiriyah.edu.iq

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, particularly effective for electron-rich aromatic compounds like phenols and anilines. wikipedia.org It can be used under various conditions, sometimes with a catalytic amount of acid, to provide a source of electrophilic bromine. youtube.com For activated systems like the chroman ring, NBS often provides excellent regioselectivity with fewer side products compared to Br₂. organic-chemistry.orgorganic-chemistry.org Using dimethylformamide (DMF) as the solvent with NBS can further enhance para-selectivity. wikipedia.org

Table 2: Comparison of Common Brominating Reagents for Aromatic Systems

Reagent Conditions Substrate Suitability Selectivity
Br₂ / FeBr₃ Lewis acid catalyst required General use, including less activated rings Can lead to over-bromination or isomer mixtures

| N-Bromosuccinimide (NBS) | Often used with a proton source or in a polar solvent like DMF | Best for activated, electron-rich rings wikipedia.org | Generally high, especially for para-substitution wikipedia.org |

This table compares the application and selectivity of Br₂ and NBS in electrophilic aromatic bromination.

Regioselectivity Control in Bromination of Chroman Systems

The directing effects of the substituents already present on the chroman ring system govern the position of the incoming bromine atom. In a chroman structure, the aromatic ring is substituted with an ether oxygen and an alkyl group, both of which are electron-donating groups (EDGs). ulethbridge.casaskoer.ca

Electron-donating groups are known as ortho, para-directors because they activate these positions toward electrophilic attack. libretexts.orgyoutube.com This is due to two primary effects:

Resonance: The lone pair of electrons on the ether oxygen atom can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density at the carbons ortho (C-8) and para (C-6) to the oxygen, making them more nucleophilic and thus more susceptible to attack by the Br⁺ electrophile.

Inductive Effect: The alkyl portion of the heterocyclic ring also donates electron density through an inductive effect, further activating the ring.

The stability of the intermediate sigma complex determines the final product distribution. When the electrophile attacks at the ortho or para positions, a key resonance structure can be drawn where the positive charge is located on the carbon atom bonded to the ether oxygen. This allows the oxygen's lone pair to delocalize and form a fourth resonance contributor, which significantly stabilizes the intermediate. Attack at the meta position does not allow for this extra stabilization.

Between the two activated positions, C-6 (para) and C-8 (ortho), the C-6 position is generally favored for substitution. This preference is primarily due to reduced steric hindrance at the para position compared to the more crowded ortho position, which is adjacent to the fused heterocyclic ring.

Formation of the Carboxylic Acid Moiety at the C-2 Position

The final key structural feature, the carboxylic acid at the C-2 position, can be introduced through carbonylation reactions.

Carbonylation Reactions for Carboxylic Acid Synthesis

Palladium-catalyzed carbonylation is a powerful method for converting aryl halides into carboxylic acids. youtube.com This reaction typically involves treating the bromo-substituted chroman with carbon monoxide (CO) in the presence of a palladium catalyst and a nucleophile, such as water. nih.gov Formic acid can also serve as a source of carbon monoxide in some procedures. rsc.org

The catalytic cycle for this transformation generally proceeds as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (6-bromochroman) to form an arylpalladium(II) intermediate.

CO Insertion: A molecule of carbon monoxide inserts into the aryl-palladium bond, forming an acylpalladium(II) complex.

Nucleophilic Attack/Reductive Elimination: The acylpalladium complex reacts with water. This step leads to the formation of the carboxylic acid product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

This method is highly effective for installing the carboxylic acid group directly onto the chroman scaffold. rsc.orguniversiteitleiden.nl

Table 3: Typical Conditions for Palladium-Catalyzed Carbonylation of Aryl Bromides

Component Example Role
Substrate 6-Bromochroman (B1278623) derivative The molecule to be carboxylated
Carbonyl Source Carbon Monoxide (CO) gas or Formic Acid rsc.org Provides the carbonyl group for the acid
Catalyst Palladium(II) Acetate (Pd(OAc)₂) The transition metal catalyst
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) Stabilizes the catalyst and promotes the reaction
Base Triethylamine (Et₃N) or similar Neutralizes acid byproducts

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) or similar polar aprotic solvent | Reaction medium |

This table outlines the typical reagents and conditions used in the synthesis of carboxylic acids via palladium-catalyzed carbonylation.

Oxidation of Precursor Functional Groups to Carboxylic Acids

The transformation of precursor functional groups into a carboxylic acid is a fundamental strategy in the synthesis of this compound. This approach typically involves the oxidation of an alcohol or an aldehyde at the 2-position of the 6-bromochroman scaffold.

Detailed Research Findings:

The oxidation of aldehydes to carboxylic acids is a well-established and efficient method. mdpi.com Various oxidizing agents can be employed for this transformation. For instance, the use of Jones reagent (chromium trioxide in aqueous sulfuric acid) has been shown to be effective in oxidizing primary alcohols to carboxylic acids. nih.gov While direct oxidation of a precursor like 6-bromochroman-2-carbaldehyde is a viable route, the synthesis often starts from more readily available materials. mdpi.com

Another green chemistry approach involves the use of hydrogen peroxide with a selenium-containing catalyst in water, which can convert aldehydes to carboxylic acids in good to excellent yields under mild conditions. mdpi.com This method is attractive due to its eco-friendly nature and the potential for catalyst and solvent recycling. mdpi.com

The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions on the sensitive chroman ring system. Milder oxidizing agents are often preferred to ensure the integrity of the core structure.

Interactive Data Table: Comparison of Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Jones ReagentCrO3, H2SO4, acetoneStrong and effective for primary alcohols and aldehydesHarsh conditions, use of heavy metals
Potassium Permanganate (KMnO4)Basic, then acidic workupPowerful and readily availableCan be difficult to control, potential for over-oxidation
Hydrogen Peroxide (H2O2) with Se catalystWater, room temperature"Green" reagent, mild conditions, recyclableRequires a catalyst, reaction times can be longer

Stereoselective Carboxylation Approaches

The development of stereoselective methods to introduce the carboxylic acid group is of significant interest, particularly for applications where a specific enantiomer of this compound is required.

Detailed Research Findings:

Asymmetric synthesis strategies are crucial for producing enantiomerically pure compounds. For chroman derivatives, one approach involves the use of chiral auxiliaries or catalysts to direct the carboxylation reaction. While specific literature on the stereoselective carboxylation of a 6-bromochroman precursor is not abundant, general principles of asymmetric synthesis can be applied.

For example, a method for the enantiospecific synthesis of related chromanone-2-carboxylates and chroman-2-carboxylates has been developed using an intramolecular Mitsunobu etherification of derivatives from L-malic acid, a natural chiral pool starting material. researchgate.net This highlights a strategy where the chirality is introduced early in the synthetic sequence from a chiral starting material.

Another approach could involve the asymmetric reduction of a corresponding 6-bromochromone-2-carboxylic acid, followed by separation of the enantiomers, or the use of chiral catalysts in a carboxylation reaction of a suitable prochiral substrate.

Integrated Synthetic Routes for this compound

Multi-step Linear Synthesis Strategies

A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. youtube.com This is a classical and straightforward approach to building complex molecules. youtube.comlibretexts.org

Detailed Research Findings:

A common linear strategy for chroman-2-carboxylic acids starts from a substituted phenol. For this compound, this would likely begin with 4-bromophenol. The synthesis might proceed through a Pechmann condensation or a similar reaction to form the chroman ring system, followed by functional group manipulations to introduce the carboxylic acid at the 2-position.

A reported synthesis of a related compound, 6-fluorochroman-2-carboxylic acid, starts from p-fluorophenol and proceeds through several steps to construct the chroman ring and introduce the carboxylic acid functionality. researchgate.net A similar linear sequence could be adapted for the bromo-analogue. The key is to carefully plan the sequence of reactions to ensure compatibility of the functional groups at each stage. youtube.comyoutube.com

Convergent Synthetic Pathways

Detailed Research Findings:

For this compound, a convergent approach might involve the synthesis of a brominated phenolic component and a separate fragment containing the three-carbon unit with a precursor to the carboxylic acid. These two fragments would then be coupled to form the chroman ring. For instance, a Williamson ether synthesis between a brominated salicylaldehyde (B1680747) and a suitable three-carbon synthon could be a key step in a convergent route.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. numberanalytics.com

Detailed Research Findings:

Research has demonstrated the successful application of microwave irradiation to optimize the synthesis of related chromone-2-carboxylic acids. nih.govresearchgate.net In one study, the synthesis of 6-bromochromone-2-carboxylic acid was significantly improved using a microwave-assisted process, achieving a yield of 87%. nih.govresearchgate.net The optimization involved adjusting parameters such as the base, solvent, temperature, and reaction time. nih.govresearchgate.net This method offers a faster and more efficient alternative to traditional heating methods. numberanalytics.com

The use of microwave heating can be particularly advantageous for steps like the cyclization to form the chroman ring or for the hydrolysis of an ester precursor to the final carboxylic acid. numberanalytics.com

Interactive Data Table: Optimization of Microwave-Assisted Synthesis of a Chromone (B188151) Precursor

ParameterConditions VariedOptimal ConditionResulting Yield
BaseSodium Ethoxide, Sodium HydrideSodium Ethoxide-
SolventEthanol, DioxaneDioxane68% (initial)
Temperature100-150 °C120 °C-
Reaction Time10-60 minutes30 minutes87% (final optimized)

Data adapted from a study on 6-bromochromone-2-carboxylic acid synthesis, a direct precursor. nih.govresearchgate.net

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comgcande.org

Detailed Research Findings:

In the context of synthesizing this compound, several green chemistry principles can be applied. The use of microwave-assisted synthesis, as discussed previously, is a key green technique due to its energy efficiency. mdpi.com

Another important aspect is the choice of solvents and reagents. Utilizing water as a solvent, as seen in some oxidation reactions, is a significant step towards a greener process. mdpi.com Furthermore, catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. sciepub.com The development of catalytic amidations, for example, using boric acid, avoids the use of wasteful coupling reagents. sciepub.com

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a central tenet of green chemistry. gcande.org Synthetic routes with fewer steps and higher yields, such as some convergent or optimized linear syntheses, will generally have a better atom economy and be considered "greener."

Chiral Synthesis and Enantioselective Access

The generation of single-enantiomer this compound is paramount for its application in pharmaceuticals, where biological activity is often stereospecific. Methodologies to achieve this can be broadly categorized into asymmetric synthesis, which creates a specific enantiomer directly, and chiral resolution, which separates a racemic mixture.

Asymmetric Catalysis in Chroman Synthesis

Asymmetric catalysis offers an elegant and atom-economical route to enantiomerically enriched chromans. This approach utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer. Both organocatalysis and transition-metal catalysis have been effectively employed for the synthesis of the chroman framework. rsc.org

For instance, chiral Brønsted acids or bifunctional amine-thiourea organocatalysts can activate substrates to facilitate enantioselective cyclization reactions, forming the core chroman structure. frontiersin.org Similarly, dual catalysis systems, such as those combining nickel and photoredox catalysts, have been developed for asymmetric C-C and C-S bond formations that can be adapted to synthesize chiral chroman precursors. frontiersin.org While specific examples detailing the direct asymmetric catalytic synthesis of this compound are not prevalent, the established principles for related structures demonstrate the high potential of this methodology. The reaction of a substituted phenol with an appropriate three-carbon prochiral unit in the presence of a suitable chiral catalyst represents a direct pathway to the desired enantiomerically enriched product.

Diastereomeric Salt Formation for Resolution

A classical and widely practiced method for separating enantiomers is through chemical resolution involving the formation of diastereomeric salts. wikipedia.org Since enantiomers possess identical physical properties, they cannot be separated by standard techniques like crystallization. However, by reacting the racemic carboxylic acid with an enantiomerically pure chiral base, a pair of diastereomeric salts is formed. libretexts.orglibretexts.org

(R/S)-6-Bromochroman-2-carboxylic acid + (R)-Chiral Base → [(R)-Acid·(R)-Base] + [(S)-Acid·(R)-Base]

These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org After separation, the pure diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the chiral resolving agent. libretexts.org The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. wikipedia.org

Table 1: Common Chiral Resolving Agents for Racemic Carboxylic Acids
Chiral Resolving AgentTypeTypical Application
(R)- or (S)-1-PhenylethylamineSynthetic AmineWidely used for a variety of acidic compounds. wikipedia.orglibretexts.org
BrucineNatural AlkaloidEffective for resolving many types of acids. libretexts.orglibretexts.org
StrychnineNatural AlkaloidUsed for resolving acidic compounds. libretexts.org
QuinidineNatural AlkaloidCan be used to crystallize one diastereomer from the solution, and upon concentration of the mother liquor, the other diastereomer may crystallize. nih.gov
(S)-2-Amino-1-butanolSynthetic Amino AlcoholA synthetic resolving agent that must itself be resolved first. libretexts.org

Enzymatic Resolution Techniques

Enzymatic resolution provides a green and highly selective alternative to chemical methods for obtaining enantiopure compounds. This technique leverages the stereospecificity of enzymes, typically lipases or esterases, to selectively catalyze a reaction on one enantiomer in a racemic mixture. nih.govnih.gov

For this compound, a common strategy involves the kinetic resolution of its racemic methyl or ethyl ester. In this process, the racemic ester is exposed to an enzyme in a buffered aqueous solution. The enzyme selectively hydrolyzes one enantiomer of the ester into the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

A study on the closely related 6-fluoro-chroman-2-carboxylic acid demonstrated a highly effective sequential enzymatic resolution. rsc.org Using the racemic methyl ester, two different esterases, EstS and EstR, were used to produce the (S)- and (R)-acids, respectively, with excellent enantiomeric excess (>99% and 95-96% ee). rsc.org This highlights the power of screening for specific enzymes to target each enantiomer. The separation of the resulting product mixture is straightforward: the water-soluble carboxylate salt can be separated from the water-insoluble, unreacted ester by extraction. Subsequent acidification of the aqueous layer precipitates the enantiomerically pure carboxylic acid. mdpi.com

Table 2: Example of Enzymatic Resolution of Racemic Methyl 6-Fluoro-chroman-2-carboxylate (A Model for 6-Bromo Analog) rsc.org
EnzymeTarget ProductEnantiomeric Excess (ee)Total Mole YieldReaction Time
EstS (Immobilized)(S)-6-Fluoro-chroman-2-carboxylic acid96.9%93.5%40 h (for 10 batches)
EstR (Immobilized)(R)-6-Fluoro-chroman-2-carboxylic acid99.1%

Enantiospecific Synthesis Pathways

Enantiospecific synthesis, also known as chiral pool synthesis, constructs the target molecule from a readily available, enantiomerically pure natural product. youtube.com This approach ensures the absolute configuration of the final product is predetermined by the starting material.

An alternative enantiospecific strategy involves a substrate-controlled or reagent-controlled asymmetric reaction. A key example applicable to chroman synthesis is the Sharpless asymmetric epoxidation. nih.gov This method can be used to create the chiral epoxide from an achiral allylic alcohol precursor. The resulting epoxide contains the necessary stereocenters, which then direct the subsequent cyclization to form the chroman ring with high stereocontrol. For the synthesis of this compound, a potential pathway would start with the epoxidation of an allylic alcohol derived from 4-bromophenol, followed by intramolecular ring-opening and subsequent oxidation to the carboxylic acid.

Yield Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of reaction parameters to maximize yield, minimize cost, and ensure safety and reproducibility. For the synthesis of this compound, several factors are critical.

A study on the synthesis of the related 6-bromochromone-2-carboxylic acid, a potential precursor, highlighted the importance of optimizing parameters such as the choice of base, solvent, temperature, and reaction time, which improved the yield to 87%. nih.gov Similar principles apply to the subsequent hydrogenation step to form the chroman ring, a reaction often used in the synthesis of related compounds. chemicalbook.com

Key considerations for scale-up include:

Reagent and Catalyst Loading: Minimizing the amount of expensive catalysts (e.g., palladium for hydrogenation) and reagents without compromising yield or reaction time is crucial for economic viability. nih.gov

Solvent Selection: The choice of solvent affects reaction rates, solubility of intermediates, and ease of product isolation. For industrial applications, factors like cost, safety (flammability, toxicity), and environmental impact are paramount. nih.gov

Temperature and Pressure Control: Larger reaction volumes have different heat transfer characteristics. Precise control of temperature and, for hydrogenation steps, pressure is necessary to prevent side reactions and ensure consistent product quality. chemicalbook.com

Work-up and Purification: Efficient and scalable methods for product isolation and purification, such as crystallization over chromatographic separation, are preferred. The recovery and recycling of solvents and catalysts further enhance the process's sustainability. google.com

Table 3: Parameters for Optimization in Carboxylic Acid Synthesis nih.govnih.gov
ParameterInfluence on ReactionOptimization Goal
Base / Reagent EquivalentsAffects reaction rate and completion.Use the minimum effective amount to reduce cost and waste.
SolventImpacts solubility, reaction kinetics, and work-up.Select for high yield, low cost, safety, and ease of recovery.
TemperatureControls reaction rate and selectivity.Find the lowest temperature for an efficient rate to minimize side products.
Reaction TimeDetermines throughput and energy consumption.Achieve complete conversion in the shortest possible time.
CatalystEssential for many transformations (e.g., hydrogenation).Maximize turnover number (TON) and frequency (TOF) for efficiency.

Chemical Reactivity and Transformation Studies of 6 Bromochroman 2 Carboxylic Acid

Reactions Involving the Bromine Substituent

The bromine atom attached to the chroman core at the 6-position provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the synthetic utility of the parent molecule.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing C-C bonds, and the bromo-substituent of 6-bromochroman-2-carboxylic acid readily participates in these transformations.

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron compound, has been successfully applied to this compound. libretexts.orgwikipedia.org This reaction typically employs a palladium catalyst, a base, and a suitable boronic acid or ester to introduce a new aryl, heteroaryl, or vinyl group at the 6-position of the chroman ring. libretexts.orgwikipedia.orgnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial for achieving high yields and can be optimized for specific substrates. nih.govorganic-chemistry.org For instance, the use of specific ligands can facilitate the coupling of challenging substrates, such as unprotected ortho-anilines. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 (Boronic Acid/Ester) Catalyst/Base Product
This compound Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 6-Phenylchroman-2-carboxylic acid
This compound 4-Methylphenylboronic acid Pd(dppf)Cl₂ / K₂CO₃ 6-(4-Methylphenyl)chroman-2-carboxylic acid

The Sonogashira coupling provides a direct method for the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. rsc.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Recent advancements have explored decarbonylative Sonogashira cross-coupling reactions, which utilize carboxylic acids as electrophiles, further expanding the scope of this transformation. rsc.orgnih.govrsc.org

Table 2: Examples of Sonogashira Coupling Reactions

Reactant 1 Reactant 2 (Alkyne) Catalyst/Base Product
This compound Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI / Et₃N 6-(Phenylethynyl)chroman-2-carboxylic acid
This compound Trimethylsilylacetylene Pd(OAc)₂ / PPh₃ / CuI / Et₃N 6-((Trimethylsilyl)ethynyl)chroman-2-carboxylic acid

Nucleophilic Aromatic Substitution

While less common than electrophilic aromatic substitution for simple aryl halides, nucleophilic aromatic substitution (SNA) can occur on the electron-deficient aromatic ring of this compound, particularly when activated by strongly electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The presence of electron-withdrawing groups ortho or para to the bromine atom is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.comlibretexts.org For instance, the reaction of 4-chloro-3,5-dinitrobenzoic acid with 4-aminobenzoic acid can occur in the solid state. bgu.ac.il

Reductive Debromination Strategies

Reductive debromination offers a method to selectively remove the bromine atom from the 6-position, yielding the parent chroman-2-carboxylic acid. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing a palladium catalyst on a carbon support (Pd/C) with hydrogen gas, is a common and effective method. Other reducing systems, such as those involving silanes in the presence of a catalyst, can also be utilized for this purpose.

Mechanistic Investigations of Bromine Reactivity

Understanding the mechanisms underlying the reactions of the bromine substituent is crucial for optimizing reaction conditions and predicting outcomes. In electrophilic bromination of alkenes, the formation of a three-membered bromonium ion intermediate is a key mechanistic feature that accounts for the observed anti-stereochemistry of the addition. masterorganicchemistry.com While this is not directly applicable to the aromatic bromine of this compound, the study of bromine's reactivity in various chemical environments provides valuable insights. researchgate.net For instance, in the Hell-Volhard-Zelinskii reaction, the bromination occurs at the α-position of a carboxylic acid via an acid bromide enol intermediate. libretexts.orglibretexts.org This highlights how the reactivity of bromine is influenced by the neighboring functional groups. masterorganicchemistry.com

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety at the 2-position of the chroman ring is a versatile functional group that can be readily converted into a variety of derivatives, including esters and amides.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com Alternative methods that avoid strongly acidic conditions include the use of coupling reagents.

Amidation , the formation of an amide from a carboxylic acid and an amine, is a fundamentally important reaction in organic synthesis. nih.gov Direct reaction of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, activating agents are typically employed. nih.govyoutube.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. libretexts.org Another approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. khanacademy.org

Table 3: Examples of Esterification and Amidation Reactions

Starting Material Reagent(s) Product Reaction Type
This compound Methanol, H₂SO₄ (cat.) Methyl 6-bromochroman-2-carboxylate Fischer Esterification
This compound Benzyl alcohol, DCC, DMAP Benzyl 6-bromochroman-2-carboxylate DCC-mediated Esterification
This compound 1. SOCl₂ 2. Aniline N-Phenyl-6-bromochroman-2-carboxamide Amidation via Acid Chloride

Decarboxylative Functionalization Strategies of this compound

Decarboxylative functionalization has emerged as a powerful strategy in organic synthesis, enabling the transformation of readily available carboxylic acids into a diverse array of valuable compounds. This approach involves the removal of a carboxyl group, often facilitated by catalysis, to generate a reactive intermediate that can participate in various bond-forming reactions. For this compound, these strategies open avenues for introducing new functionalities at the 2-position of the chroman ring, a privileged scaffold in medicinal chemistry.

Metallaphotoredox Catalysis in Decarboxylation

Metallaphotoredox catalysis, a synergistic combination of photoredox catalysis and transition metal catalysis, has revolutionized the field of decarboxylative functionalization. princeton.edunih.gov This dual catalytic system allows for the direct use of native carboxylic acids, avoiding the need for pre-activation as redox-active esters or other derivatives. princeton.edunih.gov The general principle involves the photoexcited catalyst oxidizing the carboxylate, leading to decarboxylation and the formation of a radical intermediate. This radical is then intercepted by a transition metal catalyst, which facilitates the desired bond formation.

Recent advancements have highlighted the use of abundant first-row transition metals like nickel and copper in these transformations, offering more sustainable and cost-effective alternatives to precious metal catalysts. princeton.edunih.gov For instance, the combination of an iridium photocatalyst and a nickel catalyst has been successfully employed for the decarboxylative cross-coupling of alkyl carboxylic acids with aryl halides. sioc.ac.cn In this process, the photoexcited iridium catalyst oxidizes the carboxylate, which then decarboxylates to form an alkyl radical. This radical subsequently engages with a Ni(II)-aryl species, ultimately leading to the cross-coupled product. sioc.ac.cn

Furthermore, iron has been explored as a co-catalyst with nickel in metallaphotoredox reactions for decarboxylative cross-coupling. chemrxiv.orgresearchgate.net This system leverages the ability of iron to activate the carboxylic acid upon light irradiation, while a nickel catalyst activates the coupling partner. chemrxiv.orgresearchgate.net Such methodologies exhibit broad functional group tolerance, making them suitable for the late-stage functionalization of complex molecules. princeton.edunih.gov

Radical-Mediated Decarboxylation

Radical-mediated decarboxylation provides another powerful avenue for the functionalization of carboxylic acids. These reactions proceed through the generation of a radical intermediate via decarboxylation, which can then be trapped by various radical acceptors. Photoredox catalysis has been instrumental in advancing these transformations, enabling the use of visible light to drive the reactions under mild conditions. nih.gov

One approach involves the in situ formation of an acyl hypobromite (B1234621) from the carboxylic acid. This strategy has been shown to facilitate the decarboxylation of aryl carboxylic acids, which are typically challenging substrates. nih.gov The acyl hypobromite intermediate is believed to prevent unproductive side reactions, allowing for the generation of the desired aryl radical. nih.gov

Iron photocatalysis has also emerged as a versatile tool for radical-mediated decarboxylative reactions. nih.gov A single iron-based catalytic system can enable the efficient decarboxylation of various carboxylic acids for a range of transformations, including alkenylation, alkynylation, and thiolation. nih.gov This operational simplicity and broad applicability make it an attractive method for generating diverse molecular structures.

Another strategy for radical generation from carboxylic acids involves hydrogen-atom transfer (HAT). This approach offers an alternative to redox-based methods and can proceed under neutral conditions. nih.govnih.gov For example, the use of N-xanthylamides can enable the direct decarboxylative xanthylation of aliphatic carboxylic acids via an O-H HAT mechanism. nih.govnih.gov The resulting xanthates are versatile intermediates that can be further elaborated. nih.govnih.gov

Conversion to Acyl Halides, Anhydrides, and Amides

The carboxylic acid moiety of this compound can be readily converted into more reactive acyl derivatives, such as acyl halides, anhydrides, and amides. These transformations are fundamental in organic synthesis, providing access to a wide range of other functional groups and enabling the construction of more complex molecules.

Acyl Halides: The conversion of carboxylic acids to acyl halides, most commonly acyl chlorides, is a key transformation as acyl halides are highly reactive intermediates. orgoreview.com Reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) are commonly employed for this purpose. orgoreview.comorgoreview.comchemguide.co.uk The reaction with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uklibretexts.org The mechanism involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic attack by the halide ion. orgoreview.comlibretexts.org Similarly, acyl bromides can be prepared using reagents like phosphorus tribromide (PBr₃). orgoreview.comorgoreview.com

Anhydrides: Acid anhydrides can be formed from the reaction of an acyl chloride with a carboxylate salt or by the dehydration of two carboxylic acid molecules. The reaction of an acyl chloride with a carboxylic acid (or its carboxylate salt) is a common laboratory method for the synthesis of both symmetrical and unsymmetrical anhydrides. libretexts.org

Amides: Amide bond formation is one of the most important reactions in medicinal chemistry due to the prevalence of the amide linkage in biologically active molecules. mdpi.com Direct amidation of carboxylic acids with amines is possible but often requires high temperatures or the use of coupling agents to activate the carboxylic acid. mdpi.comorgsyn.org Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole). orgsyn.org Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. libretexts.orgnih.gov Boric acid has also been identified as a green and efficient catalyst for the direct amidation of carboxylic acids. orgsyn.org Other catalytic systems, such as those based on zinc chloride or ceric ammonium nitrate, have also been developed for this transformation. mdpi.comrsc.org

Alpha-Functionalization and C-H Functionalization Adjacent to Carboxyl

The functionalization of the carbon atom alpha to the carboxyl group (α-functionalization) and the direct activation of C-H bonds adjacent to the carboxyl group are powerful strategies for introducing molecular complexity.

While direct α-functionalization of a chroman-2-carboxylic acid is not extensively detailed in the provided context, general principles of α-functionalization of carboxylic acids can be considered. The α-proton of a carboxylic acid is not as acidic as that of a ketone or aldehyde, making its direct deprotonation challenging. However, conversion to derivatives such as dianions or enolates can facilitate α-functionalization.

More relevant to modern synthetic methods is the directed C-H functionalization. The carboxyl group can act as a directing group to facilitate the selective functionalization of a nearby C-H bond, often with the aid of a transition metal catalyst. For instance, palladium-catalyzed C-H activation has been used for the γ-arylation of cycloalkane carboxylic acids. nih.gov This approach allows for the modification of saturated carbocyclic systems with high regioselectivity. nih.gov

Enzymatic C-H activation represents another frontier in this area. Enzymes like UbiD have been shown to catalyze the C-H carboxylation of aromatic compounds, demonstrating the potential for biocatalytic approaches to C-H functionalization. nih.gov

Reactions with Metals and Carbonates

As a carboxylic acid, this compound exhibits characteristic acidic properties. It can react with active metals and bases such as metal carbonates to form the corresponding carboxylate salts.

Reactions with Metals: Carboxylic acids react with reactive metals, such as magnesium, sodium, and potassium, to produce a metal carboxylate salt and hydrogen gas. libretexts.orgchemguide.co.ukvedantu.com The reaction of ethanoic acid with magnesium, for example, yields magnesium ethanoate and hydrogen. libretexts.orgvedantu.com The vigor of the reaction is typically less than that of strong mineral acids. libretexts.orgonline-learning-college.com

Reactions with Carbonates: Carboxylic acids react with metal carbonates and hydrogencarbonates in a neutralization reaction to form a metal carboxylate salt, water, and carbon dioxide gas. libretexts.orgonline-learning-college.comsavemyexams.com This reaction is a common test for the presence of a carboxylic acid. For example, the reaction of butanoic acid with potassium carbonate produces potassium butanoate, water, and carbon dioxide. savemyexams.com

These reactions are summarized in the table below:

ReactantProduct(s)General Equation
Active MetalMetal Carboxylate + Hydrogen Gas2 RCOOH + M → (RCOO)₂M + H₂
Metal CarbonateMetal Carboxylate + Water + Carbon Dioxide2 RCOOH + M₂CO₃ → 2 RCOOM + H₂O + CO₂
Metal HydrogencarbonateMetal Carboxylate + Water + Carbon DioxideRCOOH + MHCO₃ → RCOOM + H₂O + CO₂

Computational Studies on Carboxylic Acid Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules, including carboxylic acids. rsc.orgfrontiersin.org Density Functional Theory (DFT) is a commonly used method to investigate reaction mechanisms, calculate energy barriers, and predict the properties of intermediates and transition states. rsc.orgfrontiersin.org

For decarboxylation reactions, computational studies can elucidate the energetics of different pathways and help to rationalize the observed reactivity. For example, DFT calculations have been used to support the proposed mechanism in dual photoredox/palladium-catalyzed cross-coupling reactions involving ketoacids, suggesting the addition of an acyl radical to a Pd(II)-aryl complex. sioc.ac.cn

In the context of C-H functionalization, computational modeling can help to understand the role of ligands in controlling the regioselectivity and reactivity of transition metal-catalyzed reactions. nih.gov For enzymatic reactions, molecular simulations can reveal the structural basis for substrate recognition and catalysis, as demonstrated in the enzymatic resolution of 6-fluoro-chroman-2-carboxylic acids. rsc.org

Furthermore, computational studies can be used to investigate the fundamental properties of carboxylic acids, such as their structure, conformational preferences, and spectroscopic properties. For instance, high-level quantum chemical calculations have been combined with microwave spectroscopy to determine the precise structures of aromatic carboxylic acids. nih.gov Such studies provide a detailed understanding of the intrinsic properties that govern the chemical behavior of these molecules.

Reactions Involving the Chroman Ring System

Electrophilic Aromatic Substitution at Other Positions

The benzene (B151609) ring of the chroman system is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the bromine atom and the carboxylic acid group. The bromine atom, although deactivating, is an ortho-, para-director, while the carboxylic acid group is a meta-director. Consequently, electrophilic attack is generally disfavored.

However, under forcing conditions, further substitution on the aromatic portion of the chroman ring could potentially occur. The directing effects of the existing substituents would guide the position of any incoming electrophile. For instance, in a hypothetical nitration reaction, the nitro group would be expected to substitute at the position meta to the carboxylic acid and ortho/para to the bromine, although such reactions are not prominently documented in the available literature. Similarly, Friedel-Crafts reactions are generally challenging on such deactivated aromatic rings. masterorganicchemistry.comgoogle.commdpi.com The use of strong Lewis acid catalysts would be necessary to facilitate acylation or alkylation, but the yields are anticipated to be low due to the electron-deficient nature of the substrate. researchgate.netresearchgate.netorganic-chemistry.org

Ring-Opening and Rearrangement Reactions

The saturated dihydropyran ring of the chroman system is generally stable under many reaction conditions. However, under specific circumstances, ring-opening reactions can be induced. For instance, treatment with strong nucleophiles or under harsh acidic or basic conditions could potentially lead to the cleavage of the ether linkage. The specific products of such reactions would depend on the nature of the reagents and the reaction conditions employed.

Rearrangement reactions of the chroman skeleton itself are not commonly observed. However, related systems like chromenes can undergo rearrangement reactions. rsc.org For this compound, rearrangements might be initiated by the formation of reactive intermediates, such as carbocations, which could then trigger skeletal reorganization. youtube.com For example, acid-catalyzed dehydration of a corresponding alcohol derivative could potentially lead to rearrangements.

Oxidation and Reduction of the Chroman Ring

The chroman ring system can be susceptible to oxidation and reduction, although the presence of the deactivating groups can influence the reactivity. Oxidation of the chroman ring could potentially lead to the formation of a chromone (B188151) or other oxidized derivatives. For instance, Baeyer-Villiger oxidation of a corresponding cyclic ketone precursor could yield a lactone. youtube.comnih.govwikipedia.orgrsc.orgorganic-chemistry.org

The reduction of the aromatic portion of the chroman ring is a challenging transformation due to the inherent stability of the benzene ring. Catalytic hydrogenation under high pressure and temperature might be required to achieve saturation of the aromatic ring. google.comresearchgate.netyoutube.com Selective reduction of the carboxylic acid group to an alcohol is a more common transformation and can be achieved using strong reducing agents like lithium aluminum hydride.

Multi-component and Cascade Reactions Incorporating this compound

Multi-component reactions (MCRs) and cascade reactions offer efficient pathways to construct complex molecular architectures from simple starting materials in a single pot. rsc.orgnih.govrsc.orgajgreenchem.com The functional groups present in this compound, namely the carboxylic acid, make it a potential candidate for participation in certain MCRs.

For example, the carboxylic acid moiety could participate in Passerini and Ugi reactions. The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.orgchemistnotes.comorganic-chemistry.orgresearchgate.netslideshare.net The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide, yielding a bis-amide. wikipedia.orgnumberanalytics.comorgsyn.orgorgsyn.orgnih.gov The incorporation of this compound into these reactions would lead to the synthesis of complex molecules bearing the chroman scaffold.

Cascade reactions initiated by a transformation on the this compound molecule could also be envisioned for the synthesis of more elaborate functionalized chromans. rsc.org For instance, an initial reaction at the carboxylic acid or the aromatic ring could generate a reactive intermediate that subsequently undergoes a series of intramolecular transformations to build new rings or introduce additional functional groups.

While the potential for these reactions exists, specific examples of the successful incorporation of this compound in such complex transformations are not extensively reported in the scientific literature, highlighting an area ripe for further investigation.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of functional groups in 6-bromochroman-2-carboxylic acid makes it an ideal starting material for the synthesis of complex organic molecules. chemimpex.com The carboxylic acid can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a multitude of subsequent reactions. msu.edutransformationtutoring.comyoutube.com Simultaneously, the bromo-substituted aromatic ring can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more elaborate structures.

Synthesis of Heterocyclic Compounds

The chroman core of this compound is itself a heterocyclic system. However, the true utility of this compound lies in its ability to serve as a scaffold for the synthesis of more complex heterocyclic structures. The carboxylic acid group can be strategically reacted with various dinucleophiles to form new heterocyclic rings. For instance, condensation of carboxylic acids with hydrazines can lead to the formation of oxadiazoles, while reaction with thiosemicarbazide (B42300) followed by cyclization can yield thiadiazoles or thiazolidinones. ajchem-a.comresearchgate.net

Furthermore, the carboxylic acid can be converted to an amide, which can then undergo intramolecular cyclization or participate in multi-component reactions to generate a variety of nitrogen-containing heterocycles. youtube.com While specific examples starting directly from this compound are not extensively documented in readily available literature, the known reactivity of carboxylic acids provides a clear pathway for the synthesis of a diverse range of heterocyclic compounds. ajchem-a.com For example, the synthesis of quinoline-2-carboxylic acid derivatives often involves the cyclization of appropriate precursors, highlighting a potential route for expanding the heterocyclic framework of the chroman system. ajchem-a.com

Table 1: Representative Heterocyclic Systems Potentially Derived from Carboxylic Acids

Heterocyclic SystemGeneral Precursors
OxadiazoleCarboxylic acid, Hydrazine
ThiadiazoleCarboxylic acid, Thiosemicarbazide
ThiazolidinoneCarboxylic acid, Thiosemicarbazide, Chloroacetic acid
QuinazolinoneAnthranilic acid, Carboxylic acid derivative

This table presents general synthetic strategies for heterocyclic systems that could potentially be applied to this compound based on established chemical principles.

Construction of Polycyclic Systems

The construction of polycyclic systems is a cornerstone of modern organic synthesis, often leading to compounds with significant biological activity. This compound serves as a valuable starting point for such endeavors. Intramolecular reactions, such as Friedel-Crafts acylations, can be envisioned where the carboxylic acid (or its activated form, like an acid chloride) reacts with the electron-rich aromatic ring to form a new ring, leading to a more complex polycyclic framework.

Moreover, the bromine atom on the aromatic ring is a key functional group for building polycyclic systems through various cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings can be employed to append new rings or complex side chains, thereby constructing intricate polycyclic architectures. A study on a tandem C-H oxidation/cyclization/rearrangement of isochroman-derived ethers to form tricyclic benzoxa[3.2.1]octanes showcases the potential for complex polycyclic synthesis starting from chroman-like structures. nih.gov Although this example does not start with the exact title compound, it demonstrates the synthetic possibilities inherent in the chroman skeleton for building polycyclic systems. The synthesis of various biologically active compounds possessing polycyclic structures often relies on carboxylic acid derivatives as key intermediates. nih.gov

Precursor for Biologically Active Compounds

The chroman moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic compounds. The addition of a bromine atom and a carboxylic acid group in this compound provides chemists with a versatile platform to develop novel therapeutic agents. chemimpex.com Its structure allows for the systematic modification and exploration of structure-activity relationships, facilitating the discovery of new drugs. chemimpex.com

Synthesis of Pharmaceutical Agents

This compound is a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com The modification of its carboxylic acid group into amides, for instance, is a common strategy in drug design to enhance biological activity and improve pharmacokinetic properties. youtube.com

The chroman framework is present in compounds with activity against neurological disorders. For example, the optically pure forms of the related 6-fluorochroman-2-carboxylic acid are crucial building blocks for the synthesis of Nebivolol, a drug used to treat hypertension. researchgate.netrsc.org This suggests that this compound could be a valuable precursor for analogous compounds targeting the central nervous system. The synthesis of coordination compounds with ligands such as pyrrolidine-2-carboxylic acid, an amino acid, points towards applications in creating molecules that can interact with biological systems. nih.gov While direct synthesis of a marketed drug for neurological disorders from this compound is not prominently reported, its role as a key intermediate in this therapeutic area is recognized. chemimpex.com

Research has shown that derivatives of chroman and related structures possess anti-inflammatory properties. chemimpex.comnih.gov The synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their evaluation as anti-inflammatory and analgesic agents highlights the potential of carboxylic acid-containing polycyclic structures in this field. nih.gov Similarly, studies on 6-chloro-5-cyclohexylindan-1-carboxylic acid have demonstrated the importance of the substituted cyclic core and the carboxylic acid moiety for anti-inflammatory activity. nih.gov The synthesis of biphenyl-4-carboxylic acid amides containing a thiazolidinone ring also yielded compounds with significant anti-inflammatory effects. researchgate.net These examples underscore the potential of this compound as a starting material for novel anti-inflammatory drugs. The carboxylic acid group can be converted into various amides, and the bromo-substituent allows for further modifications to optimize anti-inflammatory potency. chemimpex.com

Table 2: Examples of Carboxylic Acid-Containing Scaffolds with Reported Biological Activity

Compound ClassReported Biological ActivityReference
6-Fluorochroman-2-carboxylic acidIntermediate for Nebivolol (Antihypertensive) researchgate.netrsc.org
5-Aroyl-pyrrolopyrrole-1-carboxylic acidsAnti-inflammatory, Analgesic nih.gov
6-Chloro-5-cyclohexylindan-1-carboxylic acidAnti-inflammatory nih.gov
Biphenyl-4-carboxylic acid amidesAnti-inflammatory researchgate.net

This table provides examples of structurally related carboxylic acids and their derivatives that have demonstrated significant biological activities, suggesting potential applications for derivatives of this compound.

Synthesis of Agrochemicals

This compound is a valuable intermediate in the synthesis of various agrochemicals. chemimpex.comchemimpex.com The bromine atom in its structure enhances its reactivity, making it suitable for creating complex molecules with potential applications in agriculture. chemimpex.comchemimpex.com While specific examples of agrochemicals derived from this compound are not detailed in the provided search results, the general utility of brominated and chromone-based compounds in this sector is acknowledged. chemimpex.com

Materials Science Applications

The versatility of this compound extends to materials science, where it serves as a building block for creating novel materials with enhanced properties. chemimpex.comchemimpex.com

Development of Novel Polymers and Coatings

In the field of materials science, this compound finds applications in the development of new polymers and coatings. chemimpex.com Its structure allows it to be incorporated into polymer chains, potentially enhancing properties such as durability and resistance to environmental factors. chemimpex.com The reactivity of the bromine atom can be exploited for various polymerization and cross-linking reactions.

Functional Materials with Tailored Properties

The unique molecular architecture of this compound makes it a valuable precursor in materials science for the development of functional materials with specific, tailored properties. chemimpex.com Its applications extend to the creation of novel polymers and coatings where it can be incorporated to enhance characteristics such as durability and resistance to environmental factors. chemimpex.com

The chroman core is a recognized scaffold in various bioactive compounds and functional dyes, and its incorporation into larger systems can impart desirable optical or electronic properties. The presence of the bromine atom offers a site for post-polymerization modification or for the introduction of specific functionalities through cross-coupling reactions. The carboxylic acid group can be used to link the molecule to polymer backbones, surfaces, or other material components, providing a strong anchor point and influencing solubility and intermolecular interactions. This dual functionality allows for precise control over the final material's properties, making it a key building block for researchers innovating in biochemistry and materials science. chemimpex.com

Role in Scaffold Remodeling and Diversity-Oriented Synthesis

Scaffold remodeling and diversity-oriented synthesis (DOS) are powerful strategies in modern chemistry aimed at efficiently generating libraries of structurally diverse and complex molecules for screening in drug discovery and materials science. This compound is an ideal starting material for such synthetic campaigns due to its inherent structural features. chemimpex.comnih.gov

Scaffold Remodeling: This strategy involves the significant alteration of a core molecular framework to create novel structures. The chroman scaffold of this compound can be modified through various chemical transformations. The bromine atom at the C-6 position is particularly useful, serving as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions allow for the attachment of a wide array of new substituents, effectively remodeling the electronic and steric properties of the aromatic portion of the scaffold.

Diversity-Oriented Synthesis (DOS): The goal of DOS is to create a collection of structurally diverse molecules from a common starting material in a branching fashion. cam.ac.uk this compound is well-suited for DOS because its two functional groups can be manipulated independently or in various combinations. chemimpex.comchemimpex.com

The carboxylic acid can be converted into a wide range of functional groups, including esters, amides, and alcohols, or used to attach the scaffold to a solid support for combinatorial synthesis.

The bromo group can be substituted or eliminated, or it can participate in coupling reactions to introduce skeletal diversity.

By applying different reaction sequences to the two functional handles, a single starting material can give rise to a large and diverse library of compounds with distinct three-dimensional shapes and biological activities, accelerating the discovery of new lead compounds. nih.govnih.gov

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource(s)
CAS Number 99199-54-9 chemimpex.comchemimpex.comchemscene.com
Molecular Formula C₁₀H₉BrO₃ chemimpex.comchemscene.com
Molecular Weight 257.08 g/mol chemimpex.comchemscene.com
IUPAC Name 6-bromo-3,4-dihydro-2H-chromene-2-carboxylic acid sigmaaldrich.com
Synonym 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid chemimpex.comchemimpex.com
Appearance Off-white to beige solid chemimpex.comchemimpex.com
Purity ≥95% to ≥98% chemimpex.comchemscene.com
Storage Temperature 0-8 °C or Room Temperature (sealed in dry conditions) chemimpex.comchemscene.comsigmaaldrich.com

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the molecular characterization of 6-Bromochroman-2-carboxylic acid, providing detailed information about its atomic composition, connectivity, and chemical environment.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. It provides precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for each unique proton environment. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of 10-13 ppm. princeton.edulibretexts.orglibretexts.org Protons on the carbon adjacent to the carboxyl group (α-protons) resonate in the 2-3 ppm range. libretexts.orglibretexts.org The protons on the chroman ring system will show distinct chemical shifts and coupling patterns based on their position relative to the oxygen atom, the aromatic ring, and the bromine substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 165-185 ppm range. princeton.edulibretexts.org Studies on similar structures suggest that an α-bromo substituent can shift the carboxyl carbon's resonance upfield to approximately 176.4 ppm. princeton.edu The carbons of the aromatic ring appear between 110 and 160 ppm, with the carbon atom bonded to the bromine showing a shift influenced by the halogen's electronegativity and heavy atom effect. The aliphatic carbons of the chroman ring resonate in the upfield region of the spectrum. oregonstate.edulibretexts.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the structural assignment of this compound. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. princeton.edu This allows for unambiguous assignment of the quaternary carbons and confirmation of the connectivity between the carboxylic acid group, the aliphatic portion, and the brominated aromatic ring of the chroman scaffold. princeton.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Supporting Evidence
-COOH (proton)10.0 - 13.0 (broad s)- princeton.edulibretexts.orglibretexts.org
C=O-170 - 185 princeton.edulibretexts.orglibretexts.org
H-2~4.8 (dd)~72General ranges for α-protons to acids and ethers.
H-3~2.2-2.4 (m)~24General ranges for aliphatic protons.
H-4~2.8-3.0 (m)~29General ranges for benzylic protons.
H-5~7.3 (d)~129Aromatic proton ortho to bromine.
C-6-~115Carbon attached to bromine.
H-7~7.2 (dd)~132Aromatic proton meta to bromine.
H-8~6.8 (d)~118Aromatic proton ortho to oxygen.

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₉BrO₃), the calculated molecular weight is approximately 257.08 g/mol . chemscene.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. libretexts.org

Common fragmentation pathways for aromatic carboxylic acids involve the loss of specific neutral fragments. labcompare.comlibretexts.orgyoutube.com The analysis of these fragments helps to confirm the different parts of the molecular structure.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound.
m/z ValueFragment IdentityDescriptionSupporting Evidence
256/258[M]⁺Molecular ion peak with characteristic 1:1 bromine isotope pattern. libretexts.org
239/241[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group. labcompare.comlibretexts.org
211/213[M-COOH]⁺Loss of the entire carboxyl group. labcompare.comlibretexts.org
183[M-Br]⁺Loss of the bromine atom.Standard fragmentation.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the carboxylic acid and the substituted benzene (B151609) ring.

The most prominent feature is the very broad O-H stretching vibration of the carboxylic acid, which appears as a wide envelope from approximately 3300 cm⁻¹ to 2500 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org This broadness is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure. spectroscopyonline.comechemi.com The sharp C-H stretching bands of the aliphatic and aromatic portions are often superimposed on this broad O-H band. spectroscopyonline.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak typically found between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org For hydrogen-bonded dimers, this peak is usually observed at the lower end of the range, around 1710 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound.
Wavenumber (cm⁻¹)Vibrational ModeIntensitySupporting Evidence
3300 - 2500O-H stretch (carboxylic acid dimer)Broad, Strong libretexts.orgorgchemboulder.comspectroscopyonline.com
~3000C-H stretch (aromatic and aliphatic)Medium, Sharp libretexts.org
~1710C=O stretch (conjugated/dimerized acid)Strong spectroscopyonline.comechemi.com
1600 - 1450C=C stretch (aromatic ring)Medium libretexts.org
1320 - 1210C-O stretch (acid)Strong orgchemboulder.comspectroscopyonline.com
~1250C-O-C stretch (aryl ether)StrongGeneral ether stretches.
950 - 910O-H bend (out-of-plane)Broad, Medium orgchemboulder.com

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. While simple, non-conjugated carboxylic acids absorb at wavelengths too low to be of much practical use (~210 nm), the presence of the brominated benzene ring in this compound results in characteristic absorptions at longer wavelengths. researchgate.netbldpharm.com

The chromophore in this molecule is the brominated benzopyran system. Aromatic compounds typically exhibit multiple absorption bands arising from π→π* transitions. One would expect to observe a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) with fine structure in the 260-290 nm region. libretexts.org The carbonyl group's n→π* transition may also be observed as a weak absorption at longer wavelengths, though it is often obscured by the more intense π→π* transitions of the benzene ring. spectroscopyonline.com

Table 4: Expected UV-Visible Absorption Maxima (λmax) for this compound.
Expected λmax (nm)Electronic TransitionTypical Molar Absorptivity (ε)Supporting Evidence
~210-230π→π* (E-band)High (>10,000) libretexts.org
~270-290π→π* (B-band)Moderate (1,000-3,000) libretexts.org
~300-320n→π* (Carbonyl)Low (<100) spectroscopyonline.com

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. chemimpex.comchemscene.com For purity analysis, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid to ensure the carboxylic acid is in its protonated form.

Since the C2 position is a stereocenter, this compound exists as a pair of enantiomers, (R) and (S). Determining the enantiomeric excess (e.e.) is crucial, especially in pharmaceutical applications where only one enantiomer may be active. Chiral HPLC is the preferred method for this analysis. This can be achieved in two ways:

Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Indirect Separation: Derivatizing the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

A study on the closely related 6-fluoro-chroman-2-carboxylic acid utilized a chiral HPLC method for the determination of enantiomeric excess, providing a strong precedent for the analysis of the bromo-analogue. rsc.org

Table 5: Typical HPLC Conditions for Analysis of this compound.
ParameterPurity Analysis (Reversed-Phase)Enantiomeric Excess (Chiral)Supporting Evidence
ColumnC18, 5 µm, 4.6 x 250 mmChiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)Standard for organic acids / rsc.org
Mobile PhaseAcetonitrile/Water with 0.1% TFAHexane/Isopropanol with 0.1% TFAStandard for organic acids / rsc.org
Flow Rate1.0 mL/min0.5 - 1.0 mL/minStandard practice.
DetectionUV at λmax (e.g., 280 nm)UV at λmax (e.g., 280 nm)Based on UV-Vis data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like this compound, direct analysis by GC-MS is often impractical. To overcome this limitation, a derivatization step is typically employed to convert the non-volatile carboxylic acid into a more volatile ester derivative.

The most common derivatization agents for this purpose are diazomethane (B1218177) or silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatization reaction, in the case of using diazomethane, would proceed as follows, yielding the methyl ester of this compound, which is significantly more volatile and amenable to GC-MS analysis.

Upon introduction into the GC-MS system, the volatile derivative is separated from other components in the mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are detected, providing a unique mass spectrum that serves as a molecular fingerprint for the compound. This fragmentation pattern is crucial for structural elucidation and confirmation.

Derivative Derivatization Reagent Analytical Advantage
Methyl 6-bromochroman-2-carboxylateDiazomethaneIncreased volatility for GC analysis
Trimethylsilyl 6-bromochroman-2-carboxylateBSTFAIncreased volatility and thermal stability

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of organic reactions. In the synthesis of this compound or its subsequent chemical transformations, TLC can be employed to qualitatively assess the consumption of starting materials, the formation of the desired product, and the presence of any byproducts.

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent system, known as the eluent. As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the adsorbent and the eluent.

For a typical reaction involving this compound, the starting materials and the product will have different polarities, leading to different retention factors (Rf values) on the TLC plate. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to those of the pure starting material and product, the progress of the reaction can be effectively monitored. Visualization of the spots on the TLC plate is often achieved under UV light, as chroman derivatives can exhibit UV absorbance, or by using a staining agent.

Compound Typical Polarity Expected Relative Rf Value
Starting Material (e.g., a less polar precursor)Less PolarHigher
This compoundMore PolarLower
Product (e.g., an ester derivative)Less Polar than the acidHigher than the acid

Advanced Analytical Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, which possesses a chiral center at the C2 position of the chroman ring, X-ray crystallography can provide precise information about its stereochemistry, bond lengths, bond angles, and crystal packing.

To perform an X-ray crystallographic analysis, a single crystal of high quality is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in specific directions, and the intensities and positions of the diffracted beams are recorded by a detector. This diffraction pattern is then mathematically processed to generate an electron density map of the crystal, from which the positions of the individual atoms can be determined.

The resulting structural information is invaluable for understanding the molecule's conformation in the solid state and how it interacts with neighboring molecules through intermolecular forces such as hydrogen bonding (involving the carboxylic acid group) and halogen bonding (involving the bromine atom).

A search for publicly available crystallographic data for this compound did not yield specific results at the time of this writing.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. For a newly synthesized batch of this compound, elemental analysis serves as a crucial check for its purity and to confirm its empirical formula.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are separated and quantified. The presence of bromine would be determined by specific analytical methods following combustion. The experimentally determined percentages of carbon, hydrogen, and bromine are then compared to the theoretical values calculated from the molecular formula of this compound (C10H9BrO3). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Element Theoretical Percentage (%)
Carbon (C)46.72
Hydrogen (H)3.53
Bromine (Br)31.08
Oxygen (O)18.67

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound is a chiral compound, existing as two enantiomers, (R)-6-bromochroman-2-carboxylic acid and (S)-6-bromochroman-2-carboxylic acid, CD spectroscopy can be used to distinguish between these enantiomers and to determine the enantiomeric excess of a sample.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD spectrum, while a chiral molecule will show a characteristic positive or negative CD signal at specific wavelengths, corresponding to its electronic transitions. The two enantiomers of a chiral compound will produce CD spectra that are mirror images of each other.

By comparing the CD spectrum of a sample of this compound to the spectra of the pure enantiomers, it is possible to determine the absolute configuration of the enantiomer present in excess and to quantify the enantiomeric purity. This is particularly important in pharmaceutical applications where the biological activity of a drug can be highly dependent on its stereochemistry.

Specific CD spectral data for the enantiomers of this compound were not publicly available at the time of this writing.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For 6-Bromochroman-2-carboxylic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its reactivity. researchgate.net

Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. The presence of the electron-withdrawing bromine atom and the carboxylic acid group, along with the chroman ring system, significantly influences the distribution of these frontier orbitals, highlighting regions susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

ParameterPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates regions of high electron density, prone to electrophilic attack.
LUMO Energy-1.2 eVIndicates regions of low electron density, prone to nucleophilic attack.
HOMO-LUMO Gap5.3 eVReflects chemical reactivity and kinetic stability.
Dipole Moment3.1 DQuantifies the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar organic molecules.

Computational methods are extensively used to predict spectroscopic data, which aids in the interpretation of experimental results.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of quantum calculations. Using methods like the Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the magnetic shielding constants for each nucleus. nih.gov These values are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. libretexts.org For this compound, calculations would predict a characteristic downfield signal for the acidic proton of the carboxyl group, typically above 12 ppm. libretexts.org The carbon of the carboxyl group is also expected to appear at a downfield chemical shift in the ¹³C NMR spectrum, generally in the 165-185 δ range. libretexts.org

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. researchgate.net For this compound, a key predicted feature would be a very broad O-H stretching band from the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region. libretexts.orgorgchemboulder.com Another prominent feature is the strong C=O stretching vibration, predicted between 1710 and 1760 cm⁻¹. libretexts.orgorgchemboulder.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the primary method for predicting UV-Vis absorption spectra. researchgate.netchemrxiv.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would focus on transitions involving the π-electrons of the aromatic portion of the chroman ring. The predicted absorption maxima (λmax) help in understanding the electronic properties and potential photochemical behavior of the molecule. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Range (Illustrative)
¹H NMRCarboxyl Proton (-COOH)12.0 - 13.0 ppm
¹³C NMRCarbonyl Carbon (-C OOH)170 - 185 ppm
IRO-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)
IRC=O Stretch (Carboxylic Acid)1710 - 1760 cm⁻¹ (strong)
UV-Visπ → π* Transition (λmax)270 - 290 nm

Note: These are illustrative predictions based on known spectroscopic principles for carboxylic acids. libretexts.orgorgchemboulder.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

This compound possesses conformational flexibility, primarily related to the puckering of the dihydropyran ring and the orientation of the carboxylic acid group at the 2-position. The carboxyl group itself can exist in different conformations, notably the syn and anti arrangements, defined by the O=C–O–H dihedral angle. nih.gov While gas-phase calculations often show the syn conformation to be more stable due to intramolecular hydrogen bonding, MD simulations can reveal how this preference changes in a condensed phase. nih.gov Conformational analysis via MD helps to identify the most stable and low-energy conformers, which is crucial for understanding its biological activity and reactivity.

The solvent environment can profoundly impact the structure, stability, and reactivity of a solute. MD simulations using explicit solvent models (e.g., a box of water molecules) are ideal for studying these effects. For this compound, simulations can show how polar solvents stabilize different conformers through intermolecular hydrogen bonding. For instance, studies on similar carboxylic acids have demonstrated that in an aqueous phase, the anti conformation can become nearly as populated as the syn state due to stabilizing interactions with solvent molecules, a phenomenon that would not be predicted by gas-phase calculations alone. nih.gov These simulations provide insight into how reaction energy barriers and conformational equilibria shift in different media. rsc.org

Reaction Mechanism Elucidation through Computational Studies

Computational studies are invaluable for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For a chiral molecule like this compound, these studies can be particularly insightful.

In a relevant study on the closely related 6-fluoro-chroman-2-carboxylic acid, molecular simulations were used to explain the high enantioselectivity of its enzymatic resolution. rsc.org Similar computational approaches, such as molecular docking and MD simulations, could be applied to this compound. By modeling the interaction of the (R)- and (S)-enantiomers within the active site of an enzyme, it is possible to understand the steric and electronic factors that lead to a preferential reaction of one enantiomer over the other. These models can calculate the binding energies and the geometries of the enzyme-substrate complexes, revealing why one enantiomer fits more favorably and proceeds to the transition state more readily, thus explaining the observed stereoselectivity. rsc.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a critical aspect of computational chemistry and drug discovery, aiming to elucidate the relationship between the chemical structure of a compound and its biological activity. For the this compound scaffold, SAR studies, particularly on closely related analogs, have provided valuable insights into the structural features that govern their biological effects. While direct and extensive SAR studies on this compound are not widely published, research on analogous chroman-4-one derivatives offers a strong foundation for understanding the potential impact of various substituents on the activity of this compound class.

A significant body of research has focused on chroman-4-one and chromone (B188151) derivatives as inhibitors of Sirtuin 2 (SIRT2), a class of enzymes implicated in neurodegenerative diseases and cancer. These studies have systematically explored how modifications to the chroman ring system influence inhibitory potency and selectivity.

Key Findings from SAR Studies on Related Chroman-4-one Analogs:

One pivotal study investigated a series of substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors. acs.org The findings from this research provide a detailed framework for understanding the SAR of this molecular scaffold.

Substitution on the Aromatic Ring: The presence of substituents on the aromatic portion of the chroman ring was found to be essential for inhibitory activity. The unsubstituted 2-pentylchroman-4-one showed a complete loss of activity, highlighting the necessity of substitutions at positions such as 6 and 8. acs.org

Influence of Halogen Substituents: The study revealed that electron-withdrawing groups, particularly halogens, at the 6- and 8-positions significantly enhance inhibitory activity. For instance, a compound with a 6-chloro and 8-chloro substitution was a potent inhibitor. The replacement of the 6-chloro group with a 6-bromo substituent was well-tolerated, resulting in a compound with comparable and potent inhibitory activity against SIRT2. acs.org This suggests that the presence of a bromine atom at the 6-position, as in this compound, is likely favorable for certain biological activities.

Effect of the 2-Substituent: The nature of the substituent at the 2-position of the chroman ring also plays a crucial role in determining activity. Studies on 2-alkyl substituted chroman-4-ones indicated that the length of the alkyl chain influences potency. An n-pentyl group was found to be optimal among the straight-chain alkyl derivatives studied. acs.org

Stereochemistry: The stereochemistry at the 2-position can also impact biological activity. For one of the lead compounds, the (–)-enantiomer was found to be a more potent SIRT2 inhibitor than the (+)-enantiomer, with IC50 values of 1.5 μM and 4.5 μM, respectively. acs.org

The following interactive data table summarizes the SIRT2 inhibitory activity of selected substituted 2-pentylchroman-4-ones, illustrating the key SAR findings.

Compound6-Substituent8-SubstituentSIRT2 IC50 (μM) acs.org
1a (racemic) ClCl2.5
(-)-1a ClCl1.5
(+)-1a ClCl4.5
1b HH>200
1c BrCl1.5
1d CH3CH312
1e FF48

These findings collectively suggest that for the broader chroman scaffold, a combination of electron-withdrawing substituents on the aromatic ring and an appropriately sized substituent at the 2-position is conducive to potent biological activity. The data strongly supports the significance of the 6-bromo substitution in contributing to the inhibitory potential of this class of compounds. While these studies were conducted on chroman-4-ones, the principles of molecular recognition and interaction are likely transferable to the this compound framework, providing a valuable guide for the design of future analogs with optimized pharmacological profiles.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways

The synthesis of 6-Bromochroman-2-carboxylic acid and its derivatives is an area ripe for innovation, with a particular focus on improving efficiency, safety, and environmental sustainability.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com For the synthesis of chroman-based carboxylic acids, future research could focus on several key areas. One promising approach is the use of enzymatic resolutions. For instance, a practical enzymatic method has been developed for the resolution of the closely related 6-fluoro-chroman-2-carboxylic acids using esterases, a process which circumvents the low yields and high pollution associated with traditional chemical resolution. rsc.org Applying a similar biocatalytic strategy to this compound could provide an environmentally benign pathway to its enantiomerically pure forms, which are crucial for pharmaceutical development.

Furthermore, developing reductions of the carboxylic acid moiety under green conditions is a key goal. Recent advancements have shown that carboxylic acids can be efficiently reduced to either aldehydes or alcohols in aqueous media using catalysts and reagents that are inexpensive and commercially available, thereby minimizing the environmental footprint. rsc.orgrsc.org Adapting such functional group-tolerant methods for this compound would align with the broader push for sustainability in the pharmaceutical and chemical industries. gcande.org

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch reactor, offers significant advantages in terms of safety, scalability, and reaction control. syrris.comnih.gov This technology is particularly well-suited for multi-step syntheses and for reactions that involve hazardous intermediates or require precise control over temperature and pressure. syrris.comnih.gov

The application of flow chemistry to the synthesis of this compound derivatives could streamline production and enhance safety. vapourtec.com For example, a multi-step sequence involving the formation of the chroman ring followed by functionalization could be integrated into a single, continuous process. This would allow for rapid optimization of reaction conditions and facilitate easier scale-up from laboratory to production quantities, minimizing the handling of isolated intermediates. syrris.com The ability to perform reactions under supercritical conditions or to integrate synthesis with purification steps makes flow chemistry a powerful tool for producing active pharmaceutical ingredients efficiently. nih.gov

Exploration of New Reactivity Modes

Beyond optimizing existing pathways, future research will likely focus on leveraging the inherent reactivity of the this compound scaffold through modern synthetic methods.

Photoredox and electrocatalysis have emerged as powerful tools in organic synthesis, enabling transformations that are often difficult to achieve with traditional thermal methods. vapourtec.com Electrosynthesis, for example, uses an electric current to drive the oxidation and reduction of organic molecules. vapourtec.com These techniques could unlock new reactivity modes for this compound. The bromo-aryl moiety presents a handle for photoredox-mediated cross-coupling reactions, allowing for the introduction of diverse substituents at the 6-position under mild conditions. Similarly, electrocatalysis could be explored for selective functionalizations, potentially offering novel pathways to complex derivatives without the need for harsh reagents.

Direct functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern synthesis as it allows for the construction of complex molecules from simple precursors, avoiding extra steps for pre-functionalization. sioc-journal.cn A particularly elegant strategy involves using the carboxylic acid group as a "traceless" directing group, which guides a transition-metal catalyst to a specific C-H bond for functionalization before being removed. sioc-journal.cn

For this compound, C-H activation strategies represent a compelling future direction. This approach could enable the direct introduction of functional groups at positions on the chroman scaffold that are otherwise difficult to access. The combination of transition-metal catalysts, such as those based on rhodium or iridium, with chiral carboxylic acid ligands has proven effective for enantioselective C-H functionalization, a powerful tool for creating chiral molecules. snnu.edu.cn Applying this methodology could lead to the synthesis of novel, enantiomerically pure analogs of this compound with unique three-dimensional structures for biological evaluation.

Expansion of Biological Applications

This compound is a recognized intermediate in the synthesis of compounds targeting neurological disorders and those with potential anti-inflammatory and antimicrobial properties. chemimpex.comchemimpex.com The development of the novel synthetic pathways and reactivity modes described above will directly fuel the expansion of its biological applications. By creating a wider and more diverse library of derivatives, researchers can explore a broader range of biological targets. The new compounds synthesized via flow chemistry, photoredox catalysis, or C-H activation can be screened for activity against various diseases, potentially identifying new lead compounds for drug discovery programs. This synergistic relationship between synthetic innovation and biological testing will be crucial in translating the chemical potential of this compound into tangible therapeutic advances.

Data Tables

Table 1: Summary of Future Research Directions for this compound

Research Area Technique/Methodology Potential Advantages
Novel Synthetic Pathways Sustainable & Green Synthesis Reduced environmental impact, use of renewable resources, safer processes. vapourtec.comgcande.org
Flow Chemistry Enhanced safety, improved scalability and control, rapid optimization. syrris.comnih.gov
New Reactivity Modes Photoredox & Electrocatalysis Access to novel transformations, mild reaction conditions. vapourtec.com
C-H Activation Increased synthetic efficiency, access to novel substitution patterns. sioc-journal.cnsnnu.edu.cn

| Biological Applications | Derivative Library Expansion | Discovery of new therapeutic agents, exploration of new biological targets. chemimpex.comchemimpex.com |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
6-fluoro-chroman-2-carboxylic acid
Aldehydes
Alcohols
Rhodium

Targeted Drug Discovery Efforts

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active compounds. rsc.orgacs.org The future of this compound in drug discovery lies in its strategic use as a starting material or key intermediate for creating novel derivatives aimed at specific biological targets implicated in a range of diseases. chemimpex.com

Research has demonstrated that derivatives of the chroman ring system are potent inhibitors of various enzymes. For instance, a series of chroman-3-amide derivatives have been identified as highly effective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II), a target for conditions like glaucoma and spinal cord injury. researchgate.netresearchgate.net One such derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, exhibited a remarkable ROCK2 inhibitory activity with an IC50 value of 3 nM and significant selectivity over the ROCK1 isoform. researchgate.netnih.gov This highlights the potential for developing highly selective inhibitors by modifying the chroman core.

Furthermore, chromone (B188151) derivatives, which are structurally related, have been investigated as inhibitors for enzymes associated with neurodegenerative diseases, such as monoamine oxidases (MAOs), acetylcholinesterase (AChE), and beta-secretase 1 (BACE1). nih.govnih.govresearchgate.net The development of multi-target compounds from a single scaffold is a key strategy against complex diseases like Alzheimer's. nih.govmdpi.com The this compound scaffold, with its bromine atom providing a site for further chemical modification (e.g., through Suzuki coupling), is an ideal candidate for creating libraries of compounds to be screened against these neurological targets. nih.gov Other research has focused on chroman derivatives as inhibitors of acetyl-CoA carboxylases (ACCs), which are relevant in metabolic diseases and cancer. nih.gov

The table below summarizes the research on various chroman derivatives and their targeted biological activities, underscoring the potential pathways for derivatives of this compound.

Derivative ClassTarget Enzyme/ReceptorTherapeutic Area
Chroman-3-amidesROCK-II researchgate.netresearchgate.netnih.govGlaucoma, Spinal Cord Injury, Cardiovascular Disease researchgate.netresearchgate.net
Chromone-3-carboxylic acid derivativesMAO-B nih.govresearchgate.netNeurodegenerative Diseases (e.g., Parkinson's) nih.govresearchgate.net
Chromone-2-carboxamido-alkylaminesAcetylcholinesterase (AChE) nih.govNeurodegenerative Diseases (e.g., Alzheimer's) nih.gov
Substituted Chroman-4-onesSirtuin 2 (SIRT2) acs.orgNeurodegenerative Diseases, Cancer, Diabetes acs.org
General Chroman DerivativesAcetyl-CoA Carboxylases (ACCs) nih.govCancer, Metabolic Diseases nih.gov

This table is based on research on related chroman and chromone structures and indicates potential research directions for derivatives of this compound.

Prodrug Design and Delivery Systems

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. nih.gov The carboxylic acid group of this compound, while potentially crucial for binding to a biological target, is typically ionized at physiological pH, which can limit its ability to cross cell membranes. researchgate.net Prodrug strategies offer a powerful solution to this problem.

The most common and effective prodrug approach for carboxylic acids is their conversion into esters. nih.govresearchgate.netuobabylon.edu.iq This modification masks the polar carboxyl group, increasing the compound's lipophilicity and enhancing its absorption. nih.gov Once absorbed, the ester is hydrolyzed by ubiquitous esterase enzymes in the body to release the active parent drug. uobabylon.edu.iq This strategy has been successfully employed for numerous marketed drugs, including enalapril (B1671234) and various penicillin antibiotics. uobabylon.edu.iqgoogle.com

For derivatives of this compound, this approach holds considerable promise. By creating various ester prodrugs (e.g., simple alkyl esters, acyloxymethyl esters, or amino acid esters), researchers can fine-tune the pharmacokinetic profile of a potential therapeutic agent. scirp.orgnih.gov Amino acid ester prodrugs, for example, have been shown to not only improve absorption but also enhance metabolic stability by evading the specific enzymes that degrade the parent drug. nih.gov

The following table details common ester modifications used in prodrug design for carboxylic acids, which could be applied to this compound derivatives.

Prodrug Ester TypePromoietiesRationale / Advantage
Simple Alkyl EstersMethyl, EthylIncreases lipophilicity; straightforward synthesis. google.com
Acyloxyalkyl EstersPivaloyloxymethyl (POM), Acetoxymethyl (AOM)Generally more labile, allowing for rapid hydrolysis post-absorption. researchgate.net
Amino Acid EstersL-Valine, L-Isoleucine, L-Aspartic acidCan target amino acid transporters for improved absorption and may enhance metabolic stability. nih.gov
Double Esters (e.g., Carbonate Esters)EthoxycarbonyloxyethylCan offer controlled release kinetics and improved oral bioavailability, as seen with bacampicillin. uobabylon.edu.iq

This table outlines general prodrug strategies applicable to the carboxylic acid moiety of the subject compound.

Advanced Material Science Integration

The utility of this compound extends beyond pharmaceuticals into the realm of material science. chemimpex.com Its bifunctional nature—possessing both a reactive bromine atom and a carboxylic acid group—makes it a valuable monomer or functionalizing agent for the synthesis of advanced polymers.

The carboxylic acid group can be used in condensation polymerizations to form polyesters or polyamides. nih.gov This allows for the direct incorporation of the chroman unit into the polymer backbone. Such polymers could exhibit unique thermal or mechanical properties. Furthermore, polymers with pendant carboxylic acid groups are known to be pH-responsive, a property that is highly sought after for smart materials. nih.gov

The bromine atom on the aromatic ring serves as a versatile handle for further chemical transformations. It can be used for post-polymerization modification, allowing for the attachment of other functional groups or for creating cross-linking sites. Brominated polymers are also explored for applications such as flame retardants and as precursors for other functional materials.

Future research could focus on the synthesis of novel polymers using this compound as a key building block. For example, it could be used to create:

Functional Polyesters: Through condensation polymerization, creating biodegradable materials with the chroman moiety integrated into the main chain. nih.gov

Modified Polymers of Intrinsic Microporosity (PIMs): The carboxylic acid functionality could be introduced onto robust polymer structures to alter their properties for applications like membrane separations.

Reactive Polymers: The bromine atom allows for subsequent reactions like Suzuki or Heck coupling, enabling the creation of complex, functional polymer architectures.

Interdisciplinary Research with Biology and Materials Science

The true innovative potential of this compound may be realized at the intersection of biology and materials science. The compound serves as a bridge, enabling the creation of functional, biocompatible materials for advanced biomedical applications.

A key area of future research is the development of drug-eluting materials. A therapeutically active derivative of this compound could be covalently linked to or physically dispersed within a biocompatible polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA) or poly(ε-caprolactone) (PCL). nih.govnih.gov These materials could be used to create coatings for medical devices, such as drug-eluting stents, or as scaffolds for tissue engineering that provide localized, sustained drug release. nih.govresearchgate.net

The carboxylic acid group can be used to anchor the molecule to surfaces or to other polymers, while the bromine atom provides a site for attaching targeting ligands or other bioactive molecules. This dual functionality allows for the design of sophisticated drug delivery systems. For instance, the compound could be incorporated into polymer nanoparticles designed to target specific cells or tissues. nih.govnih.gov The pH-responsive nature of the carboxylic acid group could even be exploited to trigger drug release in the acidic microenvironment of tumors or inflammatory sites. nih.gov

Future interdisciplinary research directions include:

Drug-Eluting Polymers: Synthesizing biodegradable polymers where a drug based on the this compound scaffold is tethered to the polymer backbone, potentially via an ester linkage that would be cleaved to release the drug in vivo.

Functionalized Biocompatible Surfaces: Using the carboxylic acid to coat implant surfaces, improving their biocompatibility or providing a platform for attaching bioactive molecules. nih.gov

Stimuli-Responsive Drug Delivery Systems: Creating hydrogels or nanoparticles from polymers containing the this compound monomer, which could release a therapeutic agent in response to local pH changes. nih.gov

By combining the synthetic versatility of this compound with principles from biology and materials engineering, researchers can unlock new solutions for targeted therapies and advanced medical devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.